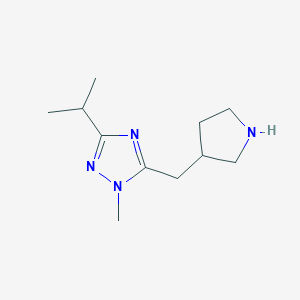
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole: is a chemical compound with an intriguing structure. Let’s break it down:
3-Isopropyl: This group consists of three carbon atoms, with two of them attached to a branched isopropyl (CH₃-CH(CH₃)₂) moiety.
1-Methyl: Refers to a methyl group (CH₃) attached to one of the nitrogen atoms in the triazole ring.
5-(pyrrolidin-3-ylmethyl): The triazole ring contains a pyrrolidinylmethyl group (a pyrrolidine ring with a methyl group attached).
Méthodes De Préparation
The synthesis of this compound involves several steps, starting from readily available precursors. While I don’t have specific details on industrial production methods, here’s a general outline:
-
Synthesis of the Triazole Ring
- Cyclization of an appropriate precursor (e.g., 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde) with a pyrrolidine derivative under suitable conditions.
- Reaction conditions typically involve heating in a solvent (such as ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
-
Functionalization
- Introduction of the isopropyl group at the 3-position and the methyl group at the 1-position.
- Reagents like alkyl halides (e.g., isopropyl bromide) are used.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).
Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.
Mécanisme D'action
Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.
Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.
Comparaison Avec Des Composés Similaires
Unique Features: Highlight its distinct structure compared to other triazoles.
Similar Compounds: Explore related compounds like other triazoles or pyrrolidine derivatives.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
MNJPALJKDPXUQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)CC2CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


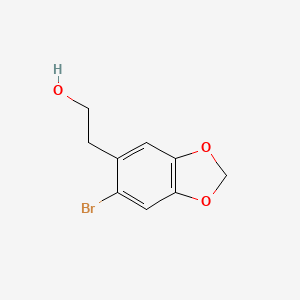
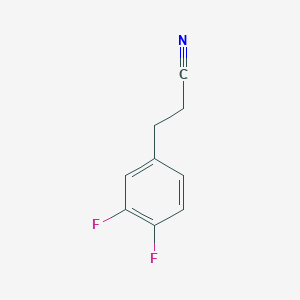
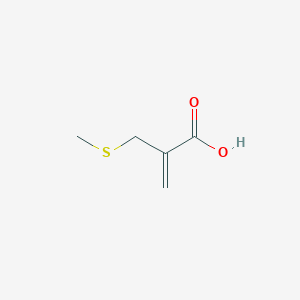
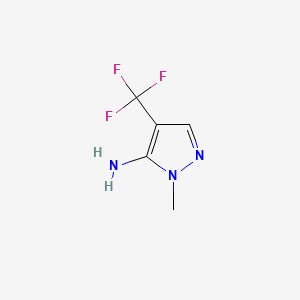

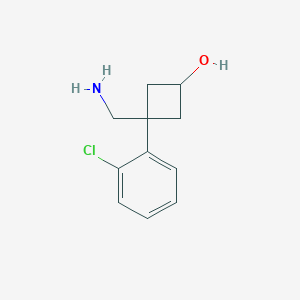

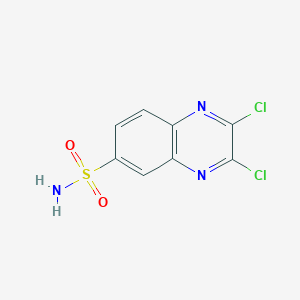

![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)

